Bismuth Subcarbonate

Beschreibung

Eigenschaften

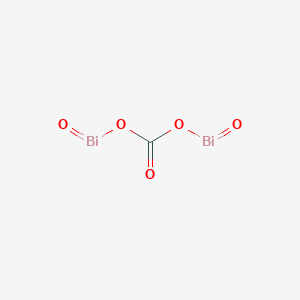

IUPAC Name |

dibismuth;oxygen(2-);carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZHMQARNODNX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[O-2].[O-2].[Bi+3].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBi2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-10-4 | |

| Record name | Bismuth subcarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISMUTH SUBCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41L2IN55T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of bismuth subcarbonate

An In-depth Technical Guide on the Fundamental Properties of Bismuth Subcarbonate

Introduction

Bismuth subcarbonate, with the chemical formula (BiO)₂CO₃, is an inorganic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] It is a chemical compound of bismuth that contains both oxide and carbonate anions, with bismuth in the +3 oxidation state.[1][3] Occurring naturally as the mineral bismutite, this compound has a history of use in medicine as an antacid and antidiarrheal agent.[1][2][4] In modern medicine, it is utilized for its gastroprotective and antimicrobial properties, notably against Helicobacter pylori.[2][5][6] Beyond its medical applications, bismuth subcarbonate serves as a precursor for other bismuth compounds, a component in ceramic glazes, and a filler in radiopaque medical devices.[1][7]

This guide provides a comprehensive overview of the core properties of bismuth subcarbonate, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical and physical characteristics, crystal structure, synthesis and characterization methodologies, and its mechanism of action.

Chemical and Physical Properties

Bismuth subcarbonate is a fine, white to pale yellow-white, odorless, and tasteless powder.[1][8] It is stable in air but is light-sensitive and may slowly darken upon exposure to light.[1][8][9] The compound is practically insoluble in water and ethanol (B145695) but dissolves with effervescence in mineral acids like nitric and hydrochloric acid.[7][8][10]

Table 1: Summary of Quantitative Physicochemical Data for Bismuth Subcarbonate

| Property | Value | References |

| Chemical Formula | (BiO)₂CO₃ or CBi₂O₅ | [1][4][] |

| Molar Mass | 509.97 g/mol | [1][4][][12][13] |

| Density | 6.86 g/cm³ at 25 °C | [1][3][7][][13] |

| Appearance | Fine white to pale yellow-white powder | [1][3][13] |

| Solubility in Water | Insoluble | [1][3][4][7][13] |

| Solubility in Other Solvents | Insoluble in alcohol; Soluble in mineral acids and concentrated acetic acid.[4][7][8][][14] | |

| Decomposition Point | Decomposes upon heating.[1] Starts around 300-350 °C.[14][15][16][17][18] | |

| CAS Number | 5892-10-4 | [1][3][4][13] |

Crystal Structure

Bismuth subcarbonate possesses a layered structure with a tetragonal unit cell.[1] The structure consists of positively charged bismuth-oxygen (B8504807) layers, specifically (BiO)₂²⁺, alternating with layers of carbonate anions (CO₃²⁻).[1][3] This structural arrangement is related to the mineral kettnerite.[1][3] The precise ordering and orientation of the carbonate ions within the structure can be influenced by synthesis conditions.

Experimental Protocols

Synthesis Methodologies

Bismuth subcarbonate can be synthesized through various methods, with co-precipitation and hydrothermal techniques being common. The chosen method can influence the material's morphology, such as forming nanoplates or nanospheres.[1]

Protocol 4.1.1: Co-precipitation Synthesis

This method involves the reaction of a soluble bismuth salt with a carbonate solution to precipitate bismuth subcarbonate.

-

Preparation of Bismuth Solution: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a dilute nitric acid solution (e.g., 1 M) with continuous stirring until the salt is fully dissolved.[15]

-

Preparation of Carbonate Solution: In a separate vessel, prepare an aqueous solution of sodium carbonate (Na₂CO₃) (e.g., 0.2 M).[15]

-

Precipitation: Heat the sodium carbonate solution to a specific temperature (e.g., 55-60 °C).[15][19] Add the bismuth nitrate solution dropwise to the heated carbonate solution under vigorous and constant stirring. A white precipitate of bismuth subcarbonate will form immediately.[15]

-

Aging: Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the reaction temperature to allow the precipitate to age and crystallize.[15]

-

Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water to remove any unreacted ions (e.g., nitrates, sodium). Subsequently, wash with ethanol to facilitate drying.[15]

-

Drying: Dry the final product in an oven at a controlled temperature, typically between 60 °C and 80 °C, overnight or until a constant weight is achieved.[8][15][19] Avoid excessively high temperatures to prevent decomposition.[8]

Protocol 4.1.2: Hydrothermal Synthesis

This method can produce well-defined nanostructures, such as nanowires.

-

Precursor Mixture: Suspend β-Bi₂O₃ powder in an aqueous solution containing sodium chloride (NaCl) and sodium carbonate (Na₂CO₃).[15]

-

pH Adjustment: Adjust the pH of the solution to an acidic value (e.g., pH 3.0) using hydrochloric acid (HCl).[15]

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave.[15] Seal the autoclave and heat it to a specified temperature (e.g., 160 °C) for several hours (e.g., 6 hours) while stirring.[15]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.[15]

-

Washing: Collect the resulting solid product by filtration. Wash it thoroughly with deionized water and ethanol several times to remove residual reactants.[15]

-

Drying: Dry the product in an oven at 60 °C overnight.[15]

Characterization Techniques

The structural, morphological, and compositional properties of synthesized bismuth subcarbonate are typically confirmed using a suite of analytical techniques.

Protocol 4.2.1: X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase and structure of the material.

-

Sample Preparation: Finely grind the bismuth subcarbonate powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder on a sample holder. Run the analysis using a diffractometer with Cu-Kα radiation (λ = 0.1548 nm).[15] Collect the diffraction pattern over a 2θ range, for instance, from 10° to 70°, with a defined step size.[15]

-

Data Analysis: Compare the resulting diffraction peaks with standard patterns from a crystallographic database (e.g., JCPDS No. 41-1488 for tetragonal (BiO)₂CO₃) to confirm the phase purity.[20]

Protocol 4.2.2: Scanning Electron Microscopy (SEM)

SEM is employed to observe the surface morphology and microstructure of the particles.

-

Sample Mounting: Mount a small amount of the bismuth subcarbonate powder onto an SEM stub using double-sided carbon tape.

-

Sputter Coating: If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: Introduce the sample into the SEM chamber. Acquire images at various magnifications to visualize the particle shape, size distribution, and surface texture.[19]

Protocol 4.2.3: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the sample, particularly the carbonate anion.

-

Sample Preparation: Mix a small amount of the bismuth subcarbonate powder with potassium bromide (KBr) and press the mixture into a transparent pellet. Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands. For (BiO)₂CO₃, expect strong peaks corresponding to the vibrations of the carbonate group (CO₃²⁻) and Bi-O bonds.[19][21]

Protocol 4.2.4: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of the compound.

-

Sample Preparation: Place a precisely weighed amount of the bismuth subcarbonate powder into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 700 °C).[22]

-

Data Interpretation: Analyze the resulting curve of weight loss versus temperature to determine the decomposition temperatures and stoichiometry of the thermal degradation process.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of bismuth subcarbonate.

Thermal Properties

Bismuth subcarbonate is thermally unstable and decomposes upon heating. Thermogravimetric analysis shows that the decomposition process typically begins at temperatures between 300 °C and 400 °C.[15][16][17] The decomposition proceeds in stages, ultimately yielding bismuth trioxide (Bi₂O₃) and releasing carbon dioxide and water if it is a hydrated form.[8] The exact decomposition temperatures and kinetics can be influenced by factors such as the material's morphology, crystallinity, and the presence of impurities or dopants.[15][16]

Table 2: Thermal Decomposition Data for Bismuth Subcarbonate

| Material Form | Decomposition Temperature Range (°C) | Final Product | Activation Energy (kJ/mol) | Reference |

| Nanoplates | 300–500 | α-Bi₂O₃ | 160–170 | [16] |

| Nanowires (Surface Defects) | 230–325 (First Stage) | Bi₄O₅CO₃ + H₂O | 118–223 | [15][16][22] |

| Nanowires (Core) | >325 (Second Stage) | α-Bi₂O₃ | 230–270 | [16][22] |

Mechanism of Action in Drug Development

In pharmaceutical applications, bismuth subcarbonate is primarily used to treat gastrointestinal disorders.[2][6] Its therapeutic effects are attributed to a multi-faceted mechanism of action that is largely localized to the gastrointestinal tract, as the compound is minimally absorbed into systemic circulation.[23]

-

Antacid Activity : When ingested, bismuth subcarbonate reacts with and neutralizes excess hydrochloric acid in the stomach.[2][5] This provides relief from symptoms of indigestion and heartburn.

-

Protective Barrier Formation : The reaction with gastric acid forms insoluble bismuth compounds, such as bismuth oxychloride.[5] These compounds precipitate on the mucosal surface, forming a protective coating over inflamed tissues and ulcer craters.[2][23][24] This barrier shields the underlying tissue from further damage by acid and pepsin, thereby promoting healing.[2][23]

-

Antimicrobial Effects : Bismuth subcarbonate exhibits direct antimicrobial activity, most notably against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers.[2][5] The bismuth ions are believed to interfere with bacterial adhesion to the gastric mucosa, disrupt the bacterial cell wall, and inhibit critical bacterial enzyme systems, leading to a bactericidal effect.[2][5]

-

Astringent and Absorbent Properties : The compound has mild astringent properties, helping to reduce inflammation and fluid secretion in the gut, which is beneficial in treating diarrhea.[2][5][8]

Signaling Pathway and Mechanism Visualization

The diagram below illustrates the key mechanisms of bismuth subcarbonate within the gastrointestinal tract.

Conclusion

Bismuth subcarbonate is a well-characterized inorganic compound with robust applications, particularly in pharmacology. Its fundamental properties—insolubility in water, reactivity with acid, and thermal decomposition to bismuth oxide—are central to its utility. For drug development professionals, its multifaceted mechanism of action, combining acid neutralization, mucosal protection, and antimicrobial activity, makes it a valuable agent for treating common gastrointestinal ailments. The ability to synthesize bismuth subcarbonate with controlled morphologies opens avenues for enhancing its therapeutic efficacy and exploring novel applications in materials science and catalysis. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe application in research and clinical settings.

References

- 1. Bismuth subcarbonate - Wikipedia [en.wikipedia.org]

- 2. What is Bismuth Subcarbonate used for? [synapse.patsnap.com]

- 3. alignchemical.com [alignchemical.com]

- 4. Bismuth Subcarbonate [drugfuture.com]

- 5. What is the mechanism of Bismuth Subcarbonate? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. Bismuth subcarbonate | 5892-10-4 [chemicalbook.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. nbinno.com [nbinno.com]

- 10. Bismuth Subcarbonate | EVISA's Materials Database [speciation.net]

- 12. Bismuth Subcarbonate | CBi2O5 | CID 9827661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bismuth Subcarbonate - ProChem, Inc. [prochemonline.com]

- 14. Bismuth carbonate [chembk.com]

- 15. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Articles [globalrx.com]

- 24. Articles [globalrx.com]

Bismuth subcarbonate (BiO)₂CO₃ crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Bismuth Subcarbonate ((BiO)₂CO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bismuth subcarbonate ((BiO)₂CO₃), a compound of significant interest in the pharmaceutical and materials science fields. This document outlines the crystallographic parameters, experimental protocols for structure determination, and a logical workflow for its analysis.

Introduction

Bismuth subcarbonate, also known as bismuth oxycarbonate, is an inorganic compound with the chemical formula (BiO)₂CO₃. It is a key component in various pharmaceutical preparations for its antacid and antidiarrheal properties and is also utilized in cosmetics and as a radiopaque agent. A thorough understanding of its crystal structure is paramount for controlling its physicochemical properties, ensuring its efficacy in drug formulations, and developing new applications.

The crystal structure of bismuth subcarbonate is characterized by a layered arrangement, which is a common feature in bismuth oxy-compounds. These layers consist of positively charged bismuth-oxygen (B8504807) sheets, specifically (BiO)₂²⁺, which are interleaved with carbonate (CO₃²⁻) anions. This structural motif is responsible for many of its unique properties.

Crystallographic Data

The crystal structure of bismuth subcarbonate has been primarily characterized as tetragonal, and it is well-documented by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 41-1488. However, studies utilizing neutron diffraction have also identified an orthorhombic phase. For a comprehensive understanding, the crystallographic data for both phases are presented below.

Tetragonal Bismuth Subcarbonate

The tetragonal phase is the most commonly cited crystal structure for synthetic bismuth subcarbonate.

| Crystallographic Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Parameters (a, b, c) | a = b = 3.865 Å, c = 13.675 Å |

| Lattice Angles (α, β, γ) | α = β = γ = 90° |

| JCPDS Card No. | 41-1488 |

Orthorhombic Bismuth Subcarbonate (Bismutite)

The natural mineral form of bismuth subcarbonate, bismutite, has been shown to possess an orthorhombic crystal structure.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Imm2 |

| Lattice Parameters (a, b, c) | a = 3.865(2) Å, b = 3.862(2) Å, c = 13.675(6) Å |

| Lattice Angles (α, β, γ) | α = β = γ = 90° |

| Unit Cell Volume (V) | 204.1(2) ų |

| Z (Formula units per unit cell) | 2 |

Atomic Coordinates for Orthorhombic Bismuth Subcarbonate [1]

| Atom | Wyckoff Position | x | y | z | Site Occupancy Factor |

| Bi | 4d | 0 | 0.5 | 0.0688(1) | 1 |

| O(1) | 4d | 0 | 0.5 | 0.431(2) | 1 |

| C | 2a | 0 | 0 | 0.25 | 1 |

| O(2) | 4d | 0 | 0.5 | 0.25 | 1 |

| O(3) | 2b | 0 | 0 | 0.165(3) | 1 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of bismuth subcarbonate involves a series of experimental and computational steps. The primary technique employed is X-ray Diffraction (XRD), often coupled with Rietveld refinement for detailed structural analysis.

Sample Preparation for XRD Analysis

Proper sample preparation is critical for obtaining high-quality diffraction data.

-

Grinding: The bismuth subcarbonate powder sample is finely ground to a homogenous, talc-like powder using an agate mortar and pestle. This ensures random orientation of the crystallites and minimizes preferred orientation effects in the diffraction pattern.

-

Mounting: The finely ground powder is then carefully packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

X-ray Diffraction (XRD) Data Collection

Powder XRD patterns are collected using a diffractometer.

-

Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

Data Collection Parameters: The diffraction pattern is recorded over a 2θ range (e.g., 10° to 80°) with a specific step size (e.g., 0.02°) and a set time per step (e.g., 1 second).

Rietveld Refinement

Rietveld refinement is a powerful method for refining crystal structure parameters from powder diffraction data.

-

Initial Model: The refinement process starts with an initial structural model. For the tetragonal phase of bismuth subcarbonate, the space group I4/mmm and the approximate lattice parameters from the JCPDS card are used. For the orthorhombic phase, the space group is Imm2.

-

Software: Specialized software such as FullProf, GSAS, or TOPAS is used for the refinement.

-

Refinement Steps:

-

Scale Factor and Background: Initially, the scale factor and background parameters are refined. The background is typically modeled using a polynomial function.

-

Unit Cell Parameters: The lattice parameters (a, b, c) are then refined.

-

Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function, and the parameters defining the peak width and shape (e.g., U, V, W, and mixing parameters) are refined.

-

Atomic Parameters: In the final stages, the atomic coordinates (x, y, z) and isotropic or anisotropic displacement parameters (B-factors) for each atom are refined. For the orthorhombic phase, site occupancy factors can also be refined.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicators, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A low value for these indicators signifies a good fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of bismuth subcarbonate.

This guide provides a foundational understanding of the crystal structure of bismuth subcarbonate for professionals in research and drug development. The detailed crystallographic data and experimental protocols serve as a valuable resource for further investigation and application of this important compound.

References

An In-Depth Technical Guide to the Initial Exploratory Studies of Bismuth Subcarbonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal methodologies employed in the initial exploratory synthesis of bismuth subcarbonate ((BiO)₂CO₃), a compound of significant interest in the pharmaceutical and materials science sectors. Key synthesis routes, including precipitation, hydrothermal, solvothermal, and mechanochemical methods, are detailed with specific experimental protocols. This document summarizes critical quantitative data to allow for a comparative analysis of these methods and their impact on the physicochemical properties of the resulting material. Furthermore, logical workflows and reaction pathways are visualized to provide a clear understanding of the synthesis and characterization processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of bismuth-based compounds for various applications, including drug development.

Introduction

Bismuth subcarbonate, with the chemical formula (BiO)₂CO₃, is an inorganic compound that has garnered considerable attention for its therapeutic properties, particularly as an antacid and antidiarrheal agent, and for its efficacy against Helicobacter pylori.[1][2] Its applications extend to cosmetics, catalysis, and as a radiopacifying agent.[3] The therapeutic efficacy and material properties of bismuth subcarbonate are intrinsically linked to its purity, particle size, morphology, and crystallinity. These characteristics are, in turn, highly dependent on the chosen synthesis method. This guide delves into the foundational exploratory studies of bismuth subcarbonate synthesis, providing a technical framework for its preparation and characterization.

Synthesis Methodologies and Experimental Protocols

The synthesis of bismuth subcarbonate can be achieved through several routes, each offering distinct advantages concerning particle characteristics, scalability, and cost-effectiveness. The most common exploratory methods are detailed below.

Precipitation Method

Precipitation is a widely used, straightforward, and cost-effective method for synthesizing bismuth subcarbonate. It involves the reaction of a soluble bismuth salt with a carbonate source in an aqueous solution, leading to the precipitation of the desired product.

Experimental Protocol:

-

Preparation of Bismuth Solution: Dissolve a bismuth salt, such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), in a dilute acidic solution (e.g., dilute nitric acid) to prevent premature hydrolysis.[2]

-

Preparation of Carbonate Solution: Prepare an aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).[1][2]

-

Precipitation: Add the bismuth solution dropwise to the carbonate solution under constant stirring. The reaction is often carried out at an elevated temperature (e.g., 45-60 °C) to promote the formation of a crystalline product.[2][4] The pH of the reaction mixture is a critical parameter and is typically adjusted to a range of 8-10.[4]

-

Aging: The resulting suspension is stirred for a defined period (e.g., 20-60 minutes) to allow for the complete precipitation and crystallization of the product.[4]

-

Washing and Drying: The precipitate is collected by filtration, washed several times with deionized water to remove any unreacted precursors and byproducts, and then dried in an oven at a controlled temperature (e.g., not exceeding 60 °C) to obtain the final bismuth subcarbonate powder.[2]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method allows for precise control over the crystallinity, morphology, and size of the synthesized particles.

Experimental Protocol:

-

Precursor Mixture: A mixture of a bismuth source (e.g., bismuth nitrate) and a carbonate source (e.g., urea (B33335) or sodium carbonate) is prepared in an aqueous solution.[5]

-

Autoclave Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours).[5] During this process, the carbonate source (e.g., urea) decomposes to provide carbonate ions for the reaction with bismuth ions.

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed thoroughly with deionized water and ethanol, and dried under vacuum or in an oven at a moderate temperature.

Solvothermal Method

Similar to the hydrothermal method, the solvothermal method utilizes a sealed vessel but employs a non-aqueous solvent. The choice of solvent can significantly influence the morphology of the final product.

Experimental Protocol:

-

Precursor Solution: A bismuth precursor, such as bismuth nitrate, is dissolved in a suitable organic solvent (e.g., ethylene (B1197577) glycol, ethanol).[6][7]

-

Reaction: A carbonate source is added, and the mixture is sealed in an autoclave. The reaction is carried out at an elevated temperature for a specific time. The solvent can sometimes also act as a reducing or capping agent, influencing the final product's characteristics.[7]

-

Product Recovery: The product is recovered through centrifugation or filtration, followed by washing with an appropriate solvent to remove impurities and drying.

Mechanochemical Method

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions.

Experimental Protocol:

-

Reactant Mixture: Solid-state reactants, such as bismuth oxide (Bi₂O₃) and an organic acid (as a precursor that can decompose to provide carbonate), are placed in a high-energy ball mill.[8]

-

Milling: The mixture is milled at a specific frequency and for a set duration. The mechanical energy facilitates the reaction between the solid precursors.

-

Product Isolation: The resulting powder is collected directly from the milling vessel. This method is advantageous for its simplicity and reduced environmental impact due to the absence of bulk solvents.[8]

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method has a profound impact on the physicochemical properties of the synthesized bismuth subcarbonate. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Bismuth Precursor | Carbonate Source | Temperature (°C) | pH | Reaction Time | Resulting Morphology | Particle Size | Reference |

| Precipitation | Bi(NO₃)₃·5H₂O | Na₂CO₃ | 45 | 8-10 | 20 min | Agglomerated particles | Not Specified | [4] |

| Precipitation | Acid solution of Bi salt | Na₂CO₃ | Hot solution | Not Specified | Constant stirring | Not Specified | Not Specified | [2] |

| Hydrothermal | Bi(NO₃)₃·5H₂O | Urea | 120-180 | Not Specified | 12-24 h | Nanowires, Nanoplates | Diameter ~40 nm | [5] |

| Solvothermal | Bi(NO₃)₃·5H₂O | Not Specified | Not Specified | Not Specified | Not Specified | Nanoplates, Nanobars, Cube-like | Not Specified | [6] |

| Mechanochemical | Bi₂O₃ | Citric Acid | Ambient (with heating) | N/A | Not Specified | Not Specified | Not Specified | [8] |

| Property | Precipitation | Hydrothermal | Solvothermal | Mechanochemical | Reference |

| Crystallinity | Moderate | High | High | Moderate to High | [5] |

| Morphology Control | Limited | Good | Excellent | Limited | [5][6] |

| Particle Size Distribution | Broad | Narrow | Narrow | Broad | [5] |

| Yield | Generally High | High | High | High | [8] |

| Scalability | High | Moderate | Moderate | High | - |

| Cost-Effectiveness | High | Moderate | Low | High | - |

Visualization of Experimental Workflows and Reaction Pathways

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of bismuth subcarbonate.

References

- 1. researchgate.net [researchgate.net]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Bismuth subcarbonate - Wikipedia [en.wikipedia.org]

- 4. CN103359789A - Preparation method of bismuth subcarbonate - Google Patents [patents.google.com]

- 5. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shape-controlled solvothermal synthesis of bismuth subcarbonate nanomaterials [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]

In-Depth Technical Guide: Physicochemical Properties of Bismuth Subcarbonate (CAS 5892-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth Subcarbonate, identified by the CAS number 5892-10-4, is an inorganic compound with the chemical formula (BiO)₂CO₃. Also known as Bismuth Carbonate Oxide or Bismuth Oxycarbonate, this compound has a rich history of use in pharmaceutical and cosmetic applications.[1][2][3][4] Its therapeutic efficacy as an antacid, anti-diarrheal, and agent against Helicobacter pylori is well-documented.[2][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Bismuth Subcarbonate, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physical and chemical properties of Bismuth Subcarbonate are summarized in the tables below, providing a consolidated resource for researchers.

General and Physical Properties

| Property | Value | References |

| Appearance | White to pale yellow-white, fine powder. | [5][6] |

| Odor | Odorless. | [5][6] |

| Molecular Weight | 509.97 g/mol | [5][6][7] |

| Density | 6.86 g/cm³ at 25 °C | [4][7] |

| Melting Point | Decomposes upon heating (>500 °C). | [2] |

| Solubility | Insoluble in water and alcohol. Soluble in mineral acids with effervescence. | [4][5] |

Chemical and Spectroscopic Identifiers

| Identifier | Value | References |

| Molecular Formula | (BiO)₂CO₃ or CBi₂O₅ | [5][7][8] |

| InChI Key | MGLUJXPJRXTKJM-UHFFFAOYSA-L | [7] |

| SMILES | O=[Bi]OC(=O)O[Bi]=O | [7] |

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of Bismuth Subcarbonate.

Determination of Melting Point (Decomposition Temperature)

The melting point, or more accurately, the decomposition temperature of Bismuth Subcarbonate can be determined using the capillary melting point method .

Protocol:

-

Sample Preparation: A small amount of dry Bismuth Subcarbonate powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to decompose (e.g., changes in color, gas evolution) is recorded. Since Bismuth Subcarbonate decomposes rather than melts, a distinct melting point will not be observed. The temperature range of decomposition should be noted.

Determination of Solubility

The solubility of Bismuth Subcarbonate in various solvents can be assessed through visual observation .

Protocol:

-

Sample Preparation: A small, measured amount of Bismuth Subcarbonate (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or a mineral acid) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period.

-

Observation: The solution is visually inspected to determine if the solid has dissolved. For acidic solutions, the observation of effervescence (release of carbon dioxide) indicates a reaction and dissolution.

Structural and Morphological Characterization

Advanced analytical techniques are employed for a detailed characterization of Bismuth Subcarbonate.

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the compound. The sample is exposed to X-rays at various angles, and the diffraction pattern is analyzed to identify the crystal lattice.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. The infrared spectrum will show absorption bands corresponding to the carbonate (CO₃²⁻) and Bi-O bonds.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology, revealing the particle shape and size distribution.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the sample, confirming the presence of Bismuth, Carbon, and Oxygen.

Mechanism of Action

Bismuth Subcarbonate does not operate through classical signaling pathways. Its therapeutic effects in the gastrointestinal tract are a result of direct chemical and physical interactions.

Gastrointestinal Action of Bismuth Subcarbonate

The following diagram illustrates the primary mechanisms of action of Bismuth Subcarbonate in the stomach.

As an antacid, Bismuth Subcarbonate reacts with and neutralizes gastric acid.[1][2][3] This reaction also leads to the formation of a protective layer over the gastric mucosa, shielding it from further acid and pepsin-induced damage.[5][9] Furthermore, Bismuth Subcarbonate exhibits direct antibacterial activity against Helicobacter pylori, a key bacterium implicated in gastritis and peptic ulcer disease.[1][2] Its mechanism is believed to involve the disruption of the bacterial cell wall and the inhibition of crucial enzyme systems.[1][2]

Conclusion

Bismuth Subcarbonate (CAS 5892-10-4) is a well-characterized inorganic compound with established applications in medicine. Its physical and chemical properties make it suitable for its role as a gastrointestinal agent. Understanding its physicochemical characteristics and mechanism of action is crucial for its effective and safe use in research and drug development. The experimental protocols outlined provide a basis for the quality control and further investigation of this versatile compound.

References

- 1. What is the mechanism of Bismuth Subcarbonate? [synapse.patsnap.com]

- 2. What is Bismuth Subcarbonate used for? [synapse.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Articles [globalrx.com]

- 6. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in bioinorganic chemistry of bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. westlab.com [westlab.com]

- 9. Articles [globalrx.com]

Investigating the solubility of bismuth subcarbonate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bismuth subcarbonate ((BiO)₂CO₃), a compound widely utilized in pharmaceutical and industrial applications. This document details its solubility in various solvents, presents standardized experimental protocols for solubility determination, and offers a visual workflow for quantitative analysis.

Summary of Solubility Characteristics

Bismuth subcarbonate is a white or yellowish-white, odorless, and tasteless powder.[1][2][3] Structurally, it is a basic salt with a density of approximately 6.86 g/cm³.[1][4][5][6] Its solubility is a critical factor in its application, particularly in pharmaceuticals where its dissolution behavior impacts bioavailability and efficacy.

Generally, bismuth subcarbonate is characterized by its poor solubility in neutral solvents and its reactivity with acidic solutions. It is considered practically insoluble in water, ethanol, and other organic solvents.[1][2][4][7][8][9] However, it readily dissolves in mineral acids such as nitric acid and hydrochloric acid, as well as in concentrated acetic acid.[1][4][7] This dissolution in acidic media is accompanied by effervescence, a result of the decomposition of the carbonate ion and the release of carbon dioxide gas.[2][4][8]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of bismuth subcarbonate in various common solvents as established in chemical literature and pharmacopeias. Quantitative solubility values in water are not widely reported due to the compound's very low solubility, often cited simply as "insoluble" or "practically insoluble."

| Solvent | Solubility Description | Observations | Citations |

| Water | Practically Insoluble / Insoluble | Stable suspension can be formed. | [1][2][4][5][7][8][10] |

| Ethanol (96%) | Practically Insoluble / Insoluble | - | [1][2][3][4][9] |

| Other Organic Solvents | Insoluble | - | [1] |

| Nitric Acid | Soluble | Dissolves with effervescence. | [1][2][3][4][7] |

| Hydrochloric Acid | Soluble | Dissolves with effervescence. | [1][4][7] |

| Concentrated Acetic Acid | Soluble | - | [1][4][7] |

| Ammonium Chloride Solution | Soluble | - | [1] |

| Alkali Metal Carbonate Solution | Slightly Soluble | - | [1] |

Experimental Protocols

Detailed methodologies for assessing the solubility and purity of bismuth subcarbonate are crucial for quality control and research purposes. The following protocols are derived from pharmacopeial standards and analytical chemistry literature.

This protocol provides a straightforward method to verify the qualitative solubility of a bismuth subcarbonate sample.

-

Materials:

-

Bismuth subcarbonate sample

-

Deionized water

-

Ethanol (96%)

-

Dilute Nitric Acid (e.g., 3 M)

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

-

Procedure:

-

Place approximately 100 mg of the bismuth subcarbonate sample into three separate, labeled test tubes.

-

To the first test tube, add 5 mL of deionized water.

-

To the second test tube, add 5 mL of 96% ethanol.

-

To the third test tube, add 5 mL of dilute nitric acid.

-

Agitate each tube vigorously for 2 minutes using a vortex mixer or stirring rod.

-

Allow the tubes to stand for 5 minutes and observe.

-

Observation: Note the absence of dissolution in water and ethanol. In the nitric acid solution, observe the complete dissolution of the solid, likely accompanied by the evolution of gas (effervescence).

-

This protocol, adapted from the United States Pharmacopeia (USP) assay method, determines the purity of bismuth subcarbonate, which can be used to quantify its concentration after dissolution.[3][11][12]

-

Materials:

-

Bismuth subcarbonate (approx. 500 mg, accurately weighed)

-

Nitric acid (3 mL)

-

Deionized water

-

Xylenol orange indicator solution (0.3 mL)

-

0.05 M Edetate Disodium (EDTA) titrant

-

250 mL volumetric flask

-

Burette, stand, and clamp

-

Erlenmeyer flask

-

-

Procedure:

-

Accurately weigh approximately 500 mg of the bismuth subcarbonate sample.

-

Carefully transfer the sample to an Erlenmeyer flask and dissolve it in 3 mL of nitric acid.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute with deionized water to the mark. Mix thoroughly. This is the sample solution.

-

Pipette a suitable aliquot of the sample solution into a clean Erlenmeyer flask.

-

Add 0.3 mL of xylenol orange indicator solution. The solution should turn a reddish-purple color.

-

Titrate the solution with 0.05 M EDTA from a burette until the solution turns a clear yellow, indicating the endpoint.

-

Record the volume of EDTA titrant used.

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 12.75 mg of (BiO)₂CO₃.[3] Calculate the concentration based on the initial weight and the volume of titrant consumed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol for bismuth subcarbonate.

Caption: Workflow for the quantitative analysis of bismuth subcarbonate.

References

- 1. chembk.com [chembk.com]

- 2. Bismuth Carbonate or Bismuth Subcarbonate EP BP USP Manufacturers, SDS [mubychem.com]

- 3. mubychem.net [mubychem.net]

- 4. Bismuth subcarbonate CAS#: 5892-10-4 [m.chemicalbook.com]

- 5. Bismuth subcarbonate - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. Bismuth subcarbonate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. BISMUTH SUBCARBONATE USP - PCCA [pccarx.com]

- 9. Bismuth subcarbonate | 5892-10-4 [chemicalbook.com]

- 10. Bismuth Subcarbonate - ProChem, Inc. [prochemonline.com]

- 11. Bismuth Subcarbonate [drugfuture.com]

- 12. drugfuture.com [drugfuture.com]

An In-depth Technical Guide on the Thermal Decomposition Pathways and Mechanisms of Bismuth Subcarbonate

For Researchers, Scientists, and Drug Development Professionals

Bismuth subcarbonate, chemically denoted as (BiO)₂CO₃, is an inorganic compound with significant applications in the pharmaceutical and materials science sectors.[1][2] Its utility ranges from an antacid and antidiarrheal agent to a component in cosmetics and a precursor for synthesizing bismuth-based catalysts.[1][3][4] Understanding the thermal stability and decomposition behavior of bismuth subcarbonate is critical for its manufacturing, storage, and application, particularly in drug development where thermal processing can be a key step, and for the synthesis of bismuth oxide (Bi₂O₃) nanomaterials with controlled properties.[5] This guide provides a comprehensive overview of the thermal decomposition pathways, kinetics, and experimental methodologies based on current scientific literature.

Thermal Decomposition Pathways

The thermal decomposition of bismuth subcarbonate is not a simple, single-step process. The pathway is highly dependent on factors such as the material's morphology (e.g., nanoplates, nanowires), the presence of impurities or defects, and the atmospheric conditions.[5][6][7]

General Decomposition Reaction

In its most basic form, bismuth subcarbonate decomposes upon heating to form bismuth trioxide (Bi₂O₃) and carbon dioxide (CO₂).[3] This process generally begins at temperatures around 300-400°C.[5][8]

(BiO)₂CO₃(s) → Bi₂O₃(s) + CO₂(g)

However, detailed thermal analysis reveals a more complex series of events, often involving intermediate phases and multiple decomposition stages.

Influence of Morphology and Impurities

Research on nanostructured bismuth subcarbonate has shown that the decomposition mechanism can vary significantly.[5] Samples prepared via different methods (e.g., co-precipitation vs. hydrothermal synthesis) exhibit different morphologies and defect quantities, leading to distinct thermal behaviors.[5]

A common impurity or intermediate phase, a basic bismuth carbonate formulated as (BiO)₄(OH)₂CO₃, has been identified.[5][8] This compound decomposes at a lower temperature range, typically between 230°C and 325°C, in a two-stage process. The first stage involves the loss of water to potentially form an intermediate like Bi₄O₅CO₃, which then further decomposes to Bi₂O₃ and CO₂.[5][8]

The decomposition of nanostructured (BiO)₂CO₃ can therefore exhibit multiple zones:

-

Zone 1 (Lower Temperature): Attributed to the decomposition of (BiO)₄(OH)₂CO₃ impurities and the (BiO)₂CO₃ located at surface defects.[5][6]

-

Zone 2 (Higher Temperature): Represents the decomposition of the more crystalline (BiO)₂CO₃ in the core of the nanostructures.[5][6]

The final solid product is typically a phase of bismuth trioxide. Depending on the treatment temperature, different polymorphs can be obtained, such as β-Bi₂O₃ and α-Bi₂O₃.[9] For instance, the transformation from (BiO)₂CO₃ to β-Bi₂O₃ has been observed around 373°C (646 K), with a subsequent phase transition to α-Bi₂O₃ at higher temperatures around 394°C (667 K).[10]

Quantitative Data and Kinetic Analysis

Thermogravimetric analysis (TGA) is the primary method for quantifying the thermal decomposition of bismuth subcarbonate. The data reveals distinct mass loss events corresponding to the release of water and carbon dioxide. Kinetic analysis of TGA data, often using model-free methods like Kissinger-Akahira-Sunose (KAS), provides apparent activation energies (Ea) for the decomposition steps.[5][7] These values are crucial for understanding the reaction barriers and material stability.

The activation energy is significantly influenced by the material's morphology and composition.[5] For example, (BiO)₂CO₃ nanoplates decompose in a single main step, whereas nanowires exhibit two distinct decomposition zones with different activation energies.[5][7] Doping with ions like Ca²⁺ can also alter the thermal stability and decomposition kinetics.[5]

| Sample Morphology/Composition | Decomposition Zone | Temperature Range (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

| (BiO)₂CO₃ Nanoplates | Main Decomposition | 300 - 500 | 160 - 170 | [5][6][7] |

| (BiO)₂CO₃ Nanowires | Zone 1 (Surface/Impurities) | 230 - 325 | 118 - 223 | [5][6] |

| Zone 2 (Core) | > 325 | 230 - 270 | [5][6][7] | |

| Ca²⁺-doped (BiO)₂CO₃ Nanowires | Zone 2 (Core) | > 325 | 210 - 223 | [5][6][7] |

digraph "Factors_Influencing_Decomposition" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes sub [label="Bismuth Subcarbonate\n((BiO)₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; morph [label="Morphology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imp [label="Impurities &\nDefects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atm [label="Atmosphere\n(e.g., N₂, CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; dop [label="Doping\n(e.g., Ca²⁺)", fillcolor="#34A853", fontcolor="#FFFFFF"];

decomp [label="Thermal Decomposition\nBehavior", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sub -> morph; sub -> imp; sub -> atm; sub -> dop;

morph -> decomp [label=" Affects Ea & Temp."]; imp -> decomp [label=" Creates low-T zones"]; atm -> decomp [label=" Shifts Temp."]; dop -> decomp [label=" Affects stability & Ea"]; }

Experimental Protocols

A standardized approach is essential for obtaining reproducible data on thermal decomposition. The following sections detail common experimental methodologies cited in the literature.

Sample Synthesis

-

Hydrothermal Method (for Nanowires): This method is used to synthesize (BiO)₂CO₃ and Ca-doped (BiO)₂CO₃ nanowires. The synthesis is typically conducted at elevated temperatures (e.g., 160°C) and pressures, which favors the formation of stable crystalline structures.[5]

-

Co-precipitation/Metathetical Reaction (for Nanoplates): (BiO)₂CO₃ nanoplates can be prepared by reacting an acidic solution of a bismuth salt (e.g., Bi(NO₃)₃) with a carbonate solution (e.g., Na₂CO₃) at moderate temperatures (e.g., 55°C).[5][11] A surfactant like cetyltrimethylammonium bromide (CTAB) may be used to control particle growth.[12]

Thermal Analysis

The core of the investigation lies in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Instrumentation: A simultaneous TGA/DSC instrument (e.g., Mettler Toledo TGA/SDTA851e or similar) is commonly used.[12]

-

Sample Preparation: A small, accurately weighed amount of the bismuth subcarbonate powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.[12] To perform model-free kinetic analysis (like Flynn-Wall-Ozawa), multiple heating rates (e.g., 5, 10, 15, 20°C/min) are required.[13][14]

-

Temperature Range: The analysis is typically run from ambient temperature (e.g., 50°C) up to 800°C to ensure complete decomposition.[12]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative side reactions and to sweep away gaseous products.[12] Studies may also use reactive atmospheres like CO₂ to investigate its effect on the decomposition equilibrium.[8]

-

Product Characterization

To identify the solid intermediates and final products, the following techniques are essential:

-

X-ray Diffraction (XRD): Used to determine the crystalline phase of the material before and after heating to specific temperatures. This confirms the starting material's identity and identifies the resulting Bi₂O₃ polymorphs.[5][8][12]

-

Scanning Electron Microscopy (SEM): Provides images of the material's morphology, allowing for correlation between particle shape/size and thermal behavior.[5][12]

References

- 1. Page loading... [guidechem.com]

- 2. Bismuth subcarbonate - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. What is the mechanism of Bismuth Subcarbonate? [synapse.patsnap.com]

- 5. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103011286B - Process for producing bismuth subcarbonate with crude bismuth oxide - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates | MDPI [mdpi.com]

Preliminary Research on Bismuth Subcarbonate Nanoparticles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth subcarbonate ((BiO)₂CO₃) nanoparticles are emerging as versatile nanomaterials with significant potential in various biomedical applications. Their high atomic number and density make them excellent candidates for X-ray computed tomography (CT) contrast agents. Furthermore, their ability to generate reactive oxygen species (ROS) under specific conditions is being explored for radiosensitization in cancer therapy and as antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and key biomedical applications of bismuth subcarbonate nanoparticles, including detailed experimental protocols, quantitative data summaries, and elucidated biological pathways.

Synthesis of Bismuth Subcarbonate Nanoparticles

The morphology and size of bismuth subcarbonate nanoparticles can be controlled through various synthesis methods, which in turn influences their physicochemical properties and biomedical efficacy. Common synthesis techniques include hydrothermal, solvothermal, microemulsion, and microwave-assisted methods.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.

Experimental Protocol:

-

Precursor Solution: Dissolve 1 mmol of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 20 mL of ethylene (B1197577) glycol with vigorous stirring.

-

Carbonate Source: In a separate beaker, dissolve 5 mmol of urea (B33335) (CO(NH₂)₂) in 20 mL of deionized water.

-

Mixing: Add the urea solution to the bismuth nitrate solution dropwise under continuous stirring to form a homogeneous mixture.

-

Hydrothermal Reaction: Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 12 hours.

-

Purification: After the autoclave cools down to room temperature, collect the white precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the product with deionized water and ethanol (B145695) three times each to remove any unreacted precursors.

-

Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Solvothermal Synthesis

Similar to the hydrothermal method, but utilizes a non-aqueous solvent. This allows for greater control over the nanoparticle morphology.[1]

Experimental Protocol:

-

Precursor Solution: Dissolve 2 mmol of bismuth nitrate pentahydrate in 40 mL of ethylene glycol.

-

Precipitating Agent: In a separate container, dissolve 10 mmol of urea in 20 mL of ethanol.

-

Reaction Mixture: Add the urea solution to the bismuth nitrate solution under magnetic stirring.

-

Solvothermal Reaction: Transfer the mixture to a 100 mL Teflon-lined autoclave and heat at 160°C for 8 hours.

-

Product Recovery: Cool the autoclave, and collect the precipitate by centrifugation.

-

Washing and Drying: Wash the product repeatedly with ethanol and dry under vacuum at 60°C.

Microemulsion-Assisted Hydrothermal Synthesis

This technique utilizes a water-in-oil microemulsion system to create nano-sized reactors for the synthesis of uniform nanoparticles.[2]

Experimental Protocol:

-

Oil Phase Preparation: Prepare the oil phase by mixing CTAB (cetyltrimethylammonium bromide) as a surfactant, n-pentanol as a co-surfactant, and n-hexane as the oil phase. A typical ratio is 1:2:10 (w/v/v).

-

Aqueous Phase (Reactants): Prepare an aqueous solution containing 0.1 M bismuth citrate (B86180) and another aqueous solution containing 0.5 M urea.

-

Microemulsion Formation: Add the bismuth citrate solution to the oil phase and stir until a clear microemulsion is formed. Subsequently, add the urea solution to this microemulsion under continuous stirring.

-

Hydrothermal Reaction: Transfer the final microemulsion to a Teflon-lined autoclave and heat at 150°C for 4 hours.[2]

-

Nanoparticle Isolation: After cooling, break the emulsion by adding an excess of ethanol.

-

Purification: Collect the nanoparticles by centrifugation, wash with ethanol and water, and dry.

Microwave-Assisted Synthesis

This method utilizes microwave irradiation for rapid and uniform heating, significantly reducing the reaction time.

Experimental Protocol:

-

Precursor Solution: Dissolve bismuth nitrate pentahydrate (1 mmol) and urea (10 mmol) in 50 mL of ethylene glycol in a microwave-safe vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor and heat to 140°C for 30 minutes under stirring.

-

Product Collection: After cooling, collect the white precipitate by centrifugation.

-

Washing and Drying: Wash the product with ethanol and deionized water and dry in an oven at 80°C.

Physicochemical Characterization

Thorough characterization is essential to understand the properties of the synthesized bismuth subcarbonate nanoparticles.

| Characterization Technique | Information Obtained | Typical Results for (BiO)₂CO₃ Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. | Diffraction peaks corresponding to the tetragonal phase of (BiO)₂CO₃ (JCPDS Card No. 41-1488).[3] |

| Scanning Electron Microscopy (SEM) | Morphology, size, and surface features. | Spherical, flower-like, or plate-like morphologies depending on the synthesis method.[4] |

| Transmission Electron Microscopy (TEM) | Internal structure, size distribution, and crystallinity. | Provides high-resolution images to determine the size and lattice fringes of individual nanoparticles.[3] |

| High-Resolution TEM (HRTEM) | Detailed crystalline structure and lattice spacing. | Confirms the crystalline nature and can reveal crystal defects. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states. | Shows the presence of Bi, C, and O in their expected oxidation states (Bi³⁺, C⁴⁺, O²⁻). |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension. | Provides information on the particle size in a hydrated state. |

| Zeta Potential Analysis | Surface charge of the nanoparticles in suspension. | Indicates the stability of the nanoparticle dispersion. |

Biomedical Applications

Bismuth subcarbonate nanoparticles are being actively investigated for several biomedical applications, primarily in cancer theranostics and as antimicrobial agents.

Cancer Theranostics

Due to the high atomic number (Z=83) of bismuth, (BiO)₂CO₃ nanoparticles exhibit excellent X-ray attenuation properties, making them promising CT contrast agents.

| Nanoparticle Formulation | Concentration | CT Value (Hounsfield Units, HU) | Reference |

| HA-Bi₂O₃ NPs | 1 mg/mL | ~200 HU (at tumor site) | [5] |

| Bi₂S₃@BSA-Au-BSA-MTX-CUR | 2 mg/mL | 81 HU (in tumor) | [6] |

| Bi-SNO NPs | 2 mg/mL | 232.21 HU | [7] |

| BiF₃Ln@PVP | 1 mg/mL | 194.58 HU | [7] |

Note: Data for various bismuth-based nanoparticles are presented to illustrate the potential of bismuth as a CT contrast agent.

Bismuth subcarbonate nanoparticles can enhance the efficacy of radiotherapy by absorbing X-ray energy and generating secondary electrons and ROS, which induce cancer cell death.

The generation of ROS by bismuth nanoparticles is a key mechanism for their therapeutic effect. This process can be initiated by external stimuli like X-rays or can occur through interactions with the cellular environment.

Caption: Generation of Reactive Oxygen Species (ROS) by Bismuth Nanoparticles.

The porous structure and large surface area of bismuth subcarbonate nanoparticles make them suitable carriers for chemotherapeutic drugs like doxorubicin (B1662922) (DOX). The drug can be loaded onto the nanoparticles and released in a pH-dependent manner, targeting the acidic tumor microenvironment.

Experimental Protocol for Doxorubicin Loading and Release:

-

Drug Loading: Disperse 10 mg of (BiO)₂CO₃ nanoparticles in 10 mL of a 1 mg/mL doxorubicin solution in phosphate-buffered saline (PBS, pH 7.4). Stir the mixture in the dark at room temperature for 24 hours.

-

Quantification of Loading: Centrifuge the suspension to separate the DOX-loaded nanoparticles. Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm. The drug loading content (DLC) and drug loading efficiency (DLE) can be calculated using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

-

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

-

In Vitro Drug Release: Resuspend 5 mg of DOX-loaded nanoparticles in 10 mL of PBS at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and tumor environments, respectively. Incubate the suspensions at 37°C with gentle shaking. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium. Centrifuge the aliquot and measure the concentration of released DOX in the supernatant.

| Nanoparticle System | Drug | Loading Capacity (μg/mg) | Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| Fe₃O₄@CaCO₃ | DOX | up to 1900 | 34 | pH 5.0 | >80% in 24h | [8] |

| Iron Oxide NPs | DOX | up to 1757 | 24 | pH 4.5 | ~60% in 24h | [9] |

| Fe₃O₄@SiĸCRG | DOX | 123 | 55 | pH 4.2 | ~80% in 5h | [10] |

Note: Data for other nanoparticle systems are presented as a reference for typical drug loading and release characteristics.

Antimicrobial Activity

Bismuth compounds have a long history of use as antimicrobial agents. Bismuth subcarbonate nanoparticles have shown significant activity against various bacteria, including Helicobacter pylori.

| Nanoparticle | Target Microbe | IC₅₀ / Inhibition | Reference |

| (BiO)₂CO₃ nanoparticles | H. pylori | 10 µg/mL (IC₅₀) | [11] |

| (BiO)₂CO₃ nanotubes | H. pylori | 10 µg/mL (50% inhibition) | [12] |

Biological Mechanisms and Toxicity

Understanding the interaction of bismuth subcarbonate nanoparticles with biological systems is crucial for their clinical translation.

Cellular Uptake and Biodistribution

Bismuth nanoparticles can enter cells through endocytosis.[13] Their biodistribution in vivo is influenced by their size, shape, and surface chemistry. Generally, nanoparticles tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[14][15] Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can increase circulation time and enhance accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.

| Nanoparticle System | Animal Model | Main Accumulation Organs (%ID/g) | Reference |

| PSPs | Mice | Liver: 83 ± 18, Lungs: 48 ± 22, Spleen: 14 ± 13 | [16] |

| [⁵⁹Fe]-SPIONs | Mice | Liver: ~22, Lungs: ~42, Spleen: ~9 | [16] |

| Bismuth-based NMs | General | Liver, Spleen, Kidneys | [14][15] |

Note: %ID/g = percentage of injected dose per gram of tissue. Data for other nanoparticles are shown to illustrate general biodistribution patterns.

Cytotoxicity and Apoptosis

The cytotoxicity of bismuth subcarbonate nanoparticles is dose-dependent and can be attributed to the induction of oxidative stress and subsequent apoptosis.

| Nanoparticle | Cell Line | IC₅₀ | Reference |

| Biologically synthesized Bi NPs | HT-29 | 28.7 ± 1.4 µg/mL | [2] |

| Bi₂O₃ NPs | HUVE | 6.7 µg/mL | [7] |

| Bi₂O₃ NPs | MCF-7 | >40 µg/mL | [7] |

The induction of apoptosis by bismuth nanoparticles involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

Caption: Bismuth Nanoparticle-Induced Apoptotic Pathway.

Autophagy

Recent studies have shown that bismuth nanoparticles can induce autophagy, a cellular self-degradation process. The role of autophagy in nanoparticle-induced toxicity is complex and can be either protective or detrimental depending on the cellular context. The induction of autophagy by bismuth nanoparticles is often linked to ROS generation and the modulation of the AMPK/mTOR signaling pathway.[1][17]

Caption: Bismuth Nanoparticle-Induced Autophagy Pathway.

Future Perspectives

Bismuth subcarbonate nanoparticles represent a promising platform for various biomedical applications. Future research should focus on:

-

Surface Functionalization: Modifying the surface of the nanoparticles with targeting ligands to improve specificity for cancer cells and reduce off-target effects.

-

Combination Therapies: Exploring the synergistic effects of bismuth subcarbonate nanoparticles with other therapeutic modalities, such as chemotherapy and immunotherapy.

-

Long-term Toxicity and Biocompatibility: Conducting comprehensive long-term in vivo studies to fully understand the safety profile of these nanoparticles.

-

Clinical Translation: Standardizing synthesis and characterization protocols to facilitate the translation of these promising nanomaterials from the laboratory to clinical applications.

This technical guide provides a foundational understanding of bismuth subcarbonate nanoparticles for researchers and professionals in the field of drug development and nanomedicine. The detailed protocols and compiled data serve as a valuable resource for initiating and advancing research in this exciting area.

References

- 1. The protective role of autophagy in nephrotoxicity induced by bismuth nanoparticles through AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into autophagy and metals/nanoparticles exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jep.usb.ac.ir [jep.usb.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impact of nanomaterials on autophagy across health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. primeopenaccess.com [primeopenaccess.com]

- 14. tandfonline.com [tandfonline.com]

- 15. A Review on the Biodistribution, Pharmacokinetics and Toxicity of Bismuth-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Bismuth Subcarbonate: A Comprehensive Technical Review for Researchers

An In-depth Guide to the Physicochemical Properties, Synthesis, and Applications of (BiO)₂CO₃

Abstract

Bismuth subcarbonate, with the chemical formula (BiO)₂CO₃, is an inorganic compound that has garnered significant attention across diverse scientific disciplines.[1] Its multifaceted nature, stemming from its unique physicochemical properties, has led to its application in medicine as an antacid, antidiarrheal, and an agent for the eradication of Helicobacter pylori, as well as in materials science as a catalyst, photocatalyst, and radiopaque material.[1][2][3][4][] This technical guide provides a comprehensive literature review of bismuth subcarbonate, summarizing its core properties, detailing experimental protocols for its synthesis and characterization, and visualizing key mechanisms and workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile bismuth compound.

Physicochemical Properties

Bismuth subcarbonate is a fine, white to pale yellow-white, odorless, and tasteless powder.[2] It is stable in air but can be slowly affected by light. A summary of its key quantitative physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bismuth Subcarbonate

| Property | Value | References |

| Chemical Formula | (BiO)₂CO₃ or Bi₂O₂CO₃ | [1][2][6][7] |

| Molecular Weight | 509.97 g/mol | [][6] |

| Density | 6.86 g/cm³ at 25 °C | [2][][7][8] |

| Appearance | Fine white to pale yellow-white powder | [2][7] |

| Solubility in Water | Insoluble | [2][7][8] |

| Solubility in Ethanol (B145695) | Insoluble | [8] |

| Solubility in Acids | Soluble in mineral acids and glacial acetic acid with effervescence | [][8] |

| Melting Point | Decomposes at 308°C | [] |

| Bismuth (Bi) Content | 80.0% to 82.5% (dried substance) | [9] |

| Purity (Typical) | ≥98% to 99.99% | [][7] |

| Loss on Drying | ≤ 1.0% (at 105 °C to constant weight) | [10] |

Synthesis and Experimental Protocols

The synthesis of bismuth subcarbonate can be achieved through various methods, each yielding materials with potentially different morphologies and properties. Common techniques include precipitation, solvothermal synthesis, and hydrothermal methods.

Precipitation Method

This is a common and straightforward method for producing bismuth subcarbonate.

Experimental Protocol:

-

Preparation of Bismuth Salt Solution: Dissolve a bismuth salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), in a dilute acidic solution (e.g., nitric acid) to prevent hydrolysis.

-

Preparation of Carbonate Solution: Prepare a solution of a carbonate salt, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃), in deionized water. The solution is often heated.

-

Precipitation: Add the acidic bismuth salt solution to the hot carbonate solution while stirring constantly. A white or pale yellowish-white precipitate of bismuth subcarbonate will form. The reaction is: 4Bi(NO₃)₃ + 6Na₂CO₃ + H₂O → [(BiO)₂CO₃]₂·H₂O + 12NaNO₃ + 4CO₂.

-

Washing: Filter the precipitate and wash it with cold deionized water to remove any unreacted salts. It is crucial to avoid excessive washing as it can lead to the decomposition of the subcarbonate into the hydroxide.

-

Drying: Dry the washed precipitate at a temperature not exceeding 60 °C.

Solvothermal/Hydrothermal Synthesis

These methods allow for greater control over the morphology and size of the resulting bismuth subcarbonate nanostructures, such as nanoparticles, nanoplates, and nanotubes.[11][12][13]

Experimental Protocol (for Nanostructures):

-

Precursor Solution: Dissolve a bismuth precursor, such as bismuth nitrate, in a suitable solvent or a mixture of solvents (e.g., ethylene (B1197577) glycol).[11][12][13]

-

Additives: Introduce other reagents, such as urea (B33335) (which acts as a carbonate source upon decomposition) and optionally a surfactant or capping agent (e.g., CTAB) to control particle growth and morphology.[11][14]

-

Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

-

Collection and Cleaning: After the autoclave cools down to room temperature, collect the product by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any residual reactants.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Diagram 1: General Experimental Workflow for Bismuth Subcarbonate Synthesis

References

- 1. What is Bismuth Subcarbonate used for? [synapse.patsnap.com]

- 2. Bismuth subcarbonate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 6. Bismuth Subcarbonate | CBi2O5 | CID 9827661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bismuth Subcarbonate - ProChem, Inc. [prochemonline.com]

- 8. Bismuth subcarbonate | 5892-10-4 [chemicalbook.com]

- 9. drugfuture.com [drugfuture.com]

- 10. drugfuture.com [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Shape-controlled solvothermal synthesis of bismuth subcarbonate nanomaterials [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Laboratory Safety and Handling of Bismuth Subcarbonate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for bismuth subcarbonate powder in a laboratory setting. The information compiled is intended to support researchers, scientists, and drug development professionals in ensuring a safe working environment and maintaining the integrity of their experimental work.

Introduction to Bismuth Subcarbonate

Bismuth subcarbonate, with the chemical formula (BiO)₂CO₃, is a fine, white to pale yellow-white, odorless, and tasteless powder.[1] It is practically insoluble in water and alcohol but dissolves in mineral acids with effervescence.[2][3] Due to its radiopaque and astringent properties, it finds applications in pharmaceuticals as an antacid and anti-diarrheal agent, and in cosmetics.[2][4][5] In drug development, it is also explored for its potential antimicrobial properties, notably against Helicobacter pylori.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of bismuth subcarbonate is fundamental to its safe handling. Key quantitative data are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | (BiO)₂CO₃ | [6] |

| Molar Mass | 509.97 g/mol | [6] |

| Appearance | Fine white to pale yellow-white powder | [7][8] |

| Density | 6.86 g/cm³ at 25°C | [8] |

| Solubility | Insoluble in water and alcohol | [8] |

| Soluble in mineral acids | [2] | |

| Decomposition Temperature | Decomposes upon heating | [9] |

Hazard Identification and Toxicology

Bismuth subcarbonate is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9] However, it may cause mild skin and eye irritation.[8] Inhalation or ingestion of the powder may be harmful.[9][10]

Acute Effects:

-

Eye Contact: May cause irritation.[8]

-

Skin Contact: May cause mild irritation.[8]

-

Inhalation: May cause respiratory tract irritation.[8]

-

Ingestion: May be harmful if swallowed.[10]

Chronic Effects: Prolonged or repeated exposure to bismuth compounds can lead to bismuth toxicity, although this is rare in an industrial handling context.[11] Symptoms can include loss of appetite, headache, skin rash, and in more severe cases, kidney injury and neurotoxicity.[12]

Occupational Exposure Limits